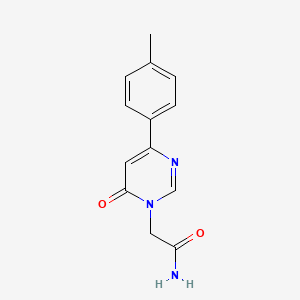
2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceuticals and biological processes. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related chemical structures and reactions that can be used to infer properties and synthetic pathways that may be applicable to the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various precursors under controlled conditions. For instance, the paper titled "The reaction of 2-acetoacetamidopyridines with phosgene. A route to novel 3-Acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones" discusses the reaction of 2-acetoacetamidopyridine with phosgene to produce chlorinated pyrimidinones . Although the target compound is not directly synthesized in this study, the methods described could potentially be adapted for the synthesis of 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. The paper "Crystal structure of 2-(6-chloro-4-P-tolylamino)pyrido[3,2-d]pyrimidin-1-ium-1-yl)acetate oxonium bromide" provides detailed crystallographic data for a structurally related compound . This information includes bond lengths, angles, and the spatial arrangement of the molecule, which are essential for understanding the three-dimensional conformation of the compound. Such structural data are vital for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Chemical reactions involving pyrimidine derivatives can be complex and diverse. The reaction pathways and products are influenced by the substituents on the pyrimidine ring and the reaction conditions. In the second paper, the reaction with phosgene leads to chlorinated products . This suggests that the compound of interest might also undergo reactions with electrophilic reagents, leading to substitution or addition reactions that could modify the pyrimidine ring or the acetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide can be inferred from related structures. For example, the solubility, melting point, and stability can be affected by the presence of substituents and their electronic effects. The crystallographic study provides insights into the potential intermolecular interactions, such as hydrogen bonding, that could influence the compound's solubility and melting point . Additionally, the reactivity of the compound can be deduced from known reactions of similar structures, as discussed in the second paper .
Wissenschaftliche Forschungsanwendungen
Pyrimidines in Cancer Treatment
Research on pyrimidine derivatives, including structures similar to the specified compound, emphasizes their significant role in cancer treatment. Pyrimidine-based compounds, particularly those involving modifications to the pyrimidine ring, have been explored for their cytotoxic and antitumor activities. These compounds are designed to interact with DNA, either by alkylating DNA strands or by inhibiting topoisomerase enzymes, thus preventing cancer cell proliferation. The development of pyrimidine-based antitumor agents represents a promising approach to cancer therapy, offering new avenues for the design of more effective treatments with potentially fewer side effects compared to traditional chemotherapy agents (Skibo, 1998).
Synthesis and Pharmacological Activities
The synthesis of pyrimidine derivatives, including compounds structurally related to 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, has been extensively studied. These efforts are driven by the pharmacological relevance of pyrimidine cores, which exhibit a wide array of biological activities. Beyond their antitumor potential, pyrimidine derivatives have shown promise in treating central nervous system (CNS) disorders, displaying effects on learning, memory, and brain metabolism. The adaptability of the pyrimidine scaffold allows for the creation of compounds with varied biological activities, underscoring the importance of these molecules in drug development and pharmacological research (Dhama et al., 2021).
Anti-inflammatory Properties
The investigation into the anti-inflammatory properties of pyrimidine derivatives has provided insights into their mechanism of action. These compounds have been found to exhibit potent anti-inflammatory effects, attributed to their ability to inhibit the expression and activities of key inflammatory mediators. The structural features of pyrimidine derivatives play a crucial role in their anti-inflammatory activity, offering potential for the development of new anti-inflammatory agents with improved efficacy and safety profiles (Rashid et al., 2021).
Applications in Optoelectronic Materials
Beyond pharmacological applications, pyrimidine derivatives have also found use in the field of optoelectronics. The incorporation of pyrimidine and related heterocycles into π-extended conjugated systems has been explored for the creation of novel materials with desirable photo- and electroluminescent properties. These materials are being investigated for their potential applications in electronic devices, highlighting the versatility of pyrimidine derivatives in both life sciences and materials science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-13(18)16(8-15-11)7-12(14)17/h2-6,8H,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLXEZTUGRHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)
![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)


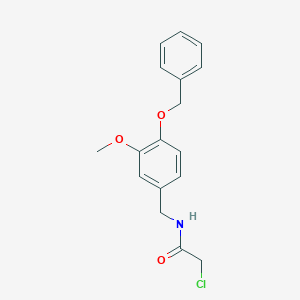
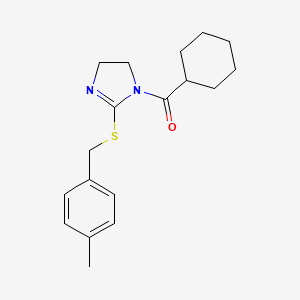
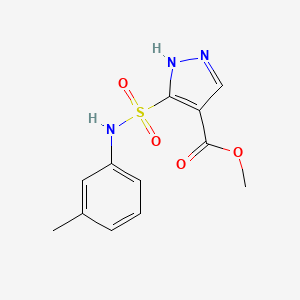
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)
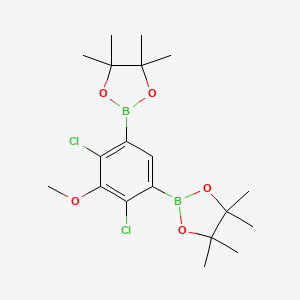
![5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2510679.png)